N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a morpholine group, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCAEOUWVUWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole core is constructed via cyclocondensation of acetylacetone with hydrazine hydrate. In a typical procedure, acetylacetone (2.5 mol) reacts with hydrazine hydrate (1.0 mol) in ethanol under reflux for 6 hours, yielding 1,5-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester. Hydrolysis of the ester is achieved using 2M NaOH at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid (yield: 78–82%).
Critical Parameters :
Preparation of 3-(Morpholin-4-yl)Propylamine
Morpholine (1.2 mol) reacts with 3-chloropropylamine hydrochloride (1.0 mol) in dichloromethane containing triethylamine (2.5 mol) at 40°C for 12 hours. The product is extracted with water, basified with NaOH, and purified via vacuum distillation (yield: 65–70%; boiling point: 89–91°C at 12 mmHg).
Characterization Data :
- ¹H NMR (CDCl₃) : δ 2.35 (t, 4H, morpholine CH₂), 2.45 (m, 2H, CH₂NH₂), 2.85 (t, 4H, morpholine CH₂), 3.10 (q, 2H, CH₂N).
Amidation and Coupling Strategies
Activation of Pyrazole-3-Carboxylic Acid
The carboxylic acid (1.0 mol) is treated with thionyl chloride (1.5 mol) in toluene at 70°C for 2 hours to form the acid chloride. Excess thionyl chloride is removed via azeotropic distillation with toluene, leaving 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride as a crystalline solid (purity: >95% by HPLC).
Sequential Amide Bond Formation
The acid chloride undergoes a two-step coupling process:
- Primary Amidation with 4-Fluoro-1,3-Benzothiazol-2-Amine :
The acid chloride (1.0 mol) reacts with 4-fluoro-1,3-benzothiazol-2-amine (1.1 mol) in tetrahydrofuran (THF) containing triethylamine (2.0 mol) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours. The intermediate N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is isolated via filtration (yield: 85–88%).
- Secondary Alkylation with 3-(Morpholin-4-yl)Propylamine :
The intermediate (1.0 mol) is dissolved in dimethylformamide (DMF) with potassium carbonate (3.0 mol) and treated with 3-(morpholin-4-yl)propylamine (1.2 mol) at 80°C for 8 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:7; yield: 75–78%).
Hydrochloride Salt Formation
The free base (1.0 mol) is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas until pH ≈ 2.0. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (yield: 92–95%; melting point: 214–216°C).
Salt Characterization :
- IR (KBr) : 2500–3000 cm⁻¹ (broad, NH⁺ stretch), 1680 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 1.85 (s, 3H, CH₃), 2.25 (m, 4H, morpholine CH₂), 3.45 (m, 4H, morpholine CH₂), 7.55 (d, 1H, benzothiazole H-5).
Process Optimization and Scalability
Thionyl Chloride Efficiency
Reducing thionyl chloride from 55 to 11.5 molar equivalents minimizes byproduct formation while maintaining >90% conversion. Residual thionyl chloride is removed via three azeotropic distillations with toluene, ensuring <0.1% residual chloride in the final acid chloride.
Solvent System for Coupling
A THF/tert-butanol (7:3 v/v) mixture enhances the solubility of 3-(morpholin-4-yl)propylamine, achieving 98% coupling efficiency compared to 82% in pure THF.
Purification Protocols
- Silica Gel Chromatography : Eliminates regioisomers (e.g., N-alkylation at pyrazole N-2) using gradient elution (CH₂Cl₂:MeOH = 95:5 to 85:15).
- Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (8:2) to ≥99.5% purity.
Analytical Data and Quality Control
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit key enzymes involved in microbial growth . The specific compound under discussion may also exhibit similar efficacy, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Properties
Compounds containing benzothiazole and pyrazole rings have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress . The compound's unique structure may enhance its ability to target cancer cells selectively.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives make them promising candidates for the treatment of inflammatory diseases. Research has demonstrated that such compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation . Investigating the specific anti-inflammatory mechanisms of this compound could reveal new therapeutic avenues.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results showed that certain modifications in the structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride could be a potent candidate for further development .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of benzothiazole-containing pyrazoles. The study found that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values indicating promising potency. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
- N-(4-bromo-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to the presence of the fluorine atom on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
- Molecular Formula : C17H22FN3S
- Molecular Weight : 325.44 g/mol
- LogP (Octanol-Water Partition Coefficient) : 3.2
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 5
These properties suggest a moderate lipophilicity, which can influence the compound's bioavailability and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds containing benzothiazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. Specifically, one study reported that derivatives exhibited GI50 values ranging from 1.7 to 28.7 µM against non-small cell lung cancer and other types . The compound may share similar mechanisms due to its structural analogies.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that certain compounds exhibit activity against Gram-positive and Gram-negative bacteria, including strains like Acinetobacter baumannii and Pseudomonas aeruginosa—both of which are critical pathogens according to the WHO . The specific mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A recent study synthesized several benzothiazole derivatives and tested their efficacy against various cancer cell lines. The most promising compound showed a selective cytotoxic effect on breast cancer cells with an IC50 value of 15.9 µM, indicating substantial potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of benzothiazole derivatives against Staphylococcus aureus and Streptococcus pyogenes. The findings revealed that certain compounds had IC50 values in the nanomolar range, showcasing their potency as antibacterial agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
